molecular formula C14H13N3O4 B5690198 4-ethoxy-3-nitro-N-3-pyridinylbenzamide

4-ethoxy-3-nitro-N-3-pyridinylbenzamide

Cat. No.: B5690198
M. Wt: 287.27 g/mol
InChI Key: DBBCAAMTMFGVKK-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitro-N-3-pyridinylbenzamide is a benzamide derivative characterized by an ethoxy group at the 4-position, a nitro group at the 3-position of the benzene ring, and an amide linkage to a pyridin-3-yl substituent. The pyridin-3-yl moiety may facilitate hydrogen bonding or π-π stacking in biological systems.

Properties

IUPAC Name

4-ethoxy-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-13-6-5-10(8-12(13)17(19)20)14(18)16-11-4-3-7-15-9-11/h3-9H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBCAAMTMFGVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their substituent differences:

Compound Name Substituents (Benzamide Core) Pyridine Position/Modification Notable Functional Groups Evidence Source
4-Ethoxy-3-nitro-N-3-pyridinylbenzamide Ethoxy (4), Nitro (3) Pyridin-3-yl Nitro, ethoxy N/A (Target)
4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide Methyl (4), Nitro (3) Pyridin-2-ylmethyl Nitro, methyl
4-Methoxy-N-pyridin-3-yl-benzamide Methoxy (4) Pyridin-3-yl Methoxy
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Methoxy (4), Trifluoromethyl (3) Pyridin-4-ylmethyl Methoxy, trifluoromethyl
4-Nitro-N-(3-nitrophenyl)benzamide Nitro (4), Nitro (3 on phenyl) None (3-nitrophenyl substituent) Dual nitro groups
4-Nitro-N-[(E)-3-pyridylmethylidene]benzohydrazide Nitro (4) Pyridin-3-ylmethylene Hydrazide linkage

Analysis of Substituent Effects

  • Nitro vs. Methyl/Methoxy Groups : The nitro group (electron-withdrawing) in this compound may enhance electrophilic reactivity compared to methyl (electron-donating) or methoxy (moderately electron-donating) substituents in analogs like 4-methyl-3-nitro-N-(2-pyridinylmethyl)benzamide and 4-methoxy-N-pyridin-3-yl-benzamide . This could influence metabolic stability or binding to electron-rich targets.
  • Pyridine Position: Pyridin-3-yl (as in the target compound) vs.
  • Trifluoromethyl Substitution : The trifluoromethyl group in increases lipophilicity and metabolic resistance compared to nitro or ethoxy groups, which may enhance bioavailability.
  • Hydrazide vs.

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